molecular formula C4H7N3OS2 B14755277 1,2-Dithiolan-4-one, semicarbazone CAS No. 1124-66-9

1,2-Dithiolan-4-one, semicarbazone

Cat. No.: B14755277
CAS No.: 1124-66-9
M. Wt: 177.3 g/mol
InChI Key: BHOJFJRJYHNOAO-UHFFFAOYSA-N
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Description

1,2-Dithiolan-4-one, semicarbazone: is a compound that combines the structural features of both 1,2-dithiolane and semicarbazone The 1,2-dithiolane moiety is a five-membered heterocyclic ring containing two sulfur atoms, while the semicarbazone group is a derivative of urea

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dithiolan-4-one, semicarbazone can be synthesized through a modular one-step synthesis. The process involves reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine under mild conditions. This reaction proceeds to completion within minutes, presumably via a sulfonium-mediated ring-closure .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dithiolan-4-one, semicarbazone undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the 1,2-dithiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the disulfide bond, leading to the formation of thiols.

    Substitution: The semicarbazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the semicarbazone group under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted semicarbazones.

Comparison with Similar Compounds

Uniqueness: 1,2-Dithiolan-4-one, semicarbazone is unique due to the combination of the 1,2-dithiolane ring and the semicarbazone group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

1124-66-9

Molecular Formula

C4H7N3OS2

Molecular Weight

177.3 g/mol

IUPAC Name

(dithiolan-4-ylideneamino)urea

InChI

InChI=1S/C4H7N3OS2/c5-4(8)7-6-3-1-9-10-2-3/h1-2H2,(H3,5,7,8)

InChI Key

BHOJFJRJYHNOAO-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC(=O)N)CSS1

Origin of Product

United States

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